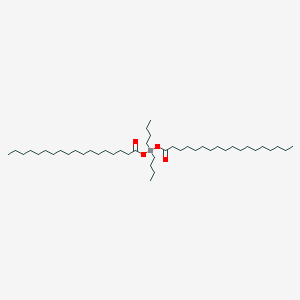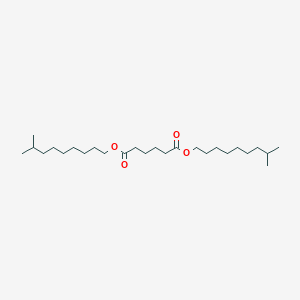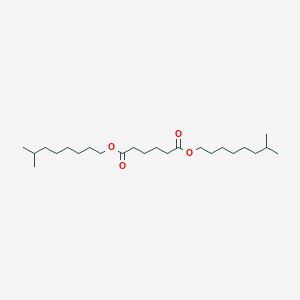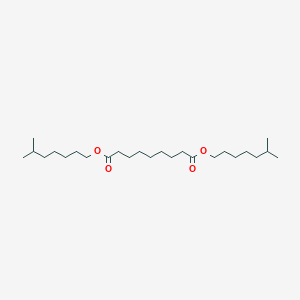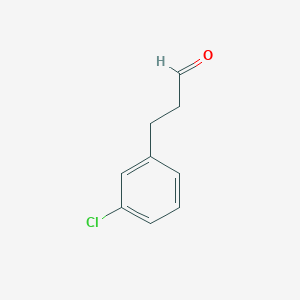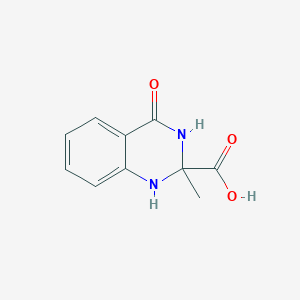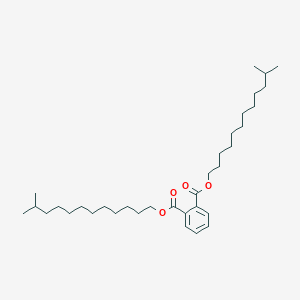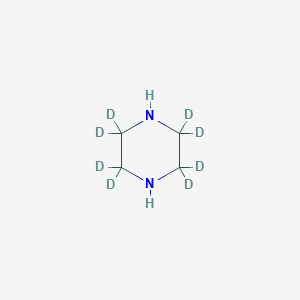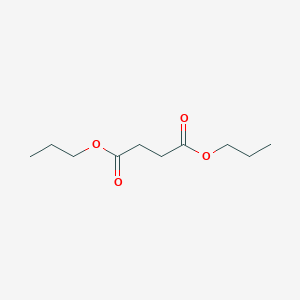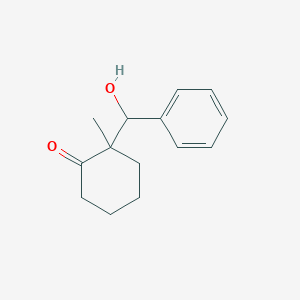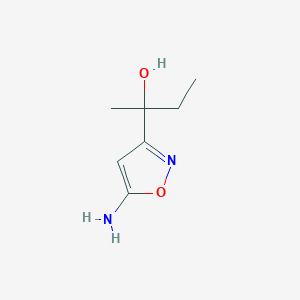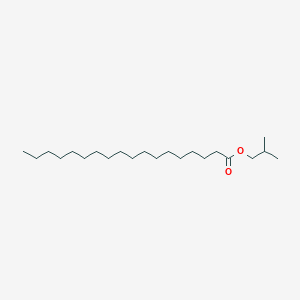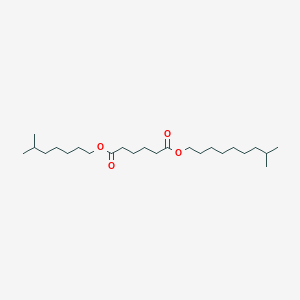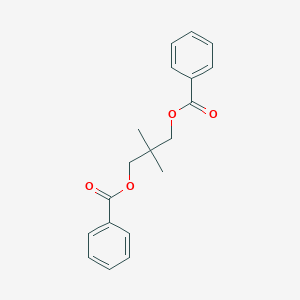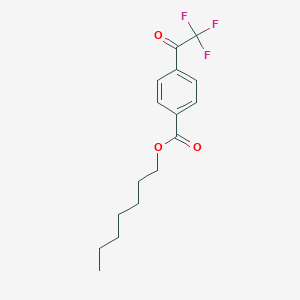
Heptyl 4-(trifluoroacetyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 4-(trifluoroacetyl)benzoate, also known as TFB, is a chemical compound that has gained attention in scientific research due to its unique properties. TFB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate is not well understood, but it is believed to be related to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a high affinity for hydroxyl groups, which may play a role in its biological activity.
Effets Biochimiques Et Physiologiques
Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Heptyl 4-(trifluoroacetyl)benzoate can inhibit the growth of cancer cells, particularly breast cancer cells. Heptyl 4-(trifluoroacetyl)benzoate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Heptyl 4-(trifluoroacetyl)benzoate in lab experiments is its ability to selectively protect hydroxyl groups. This allows for the synthesis of complex organic compounds that would be difficult to synthesize using other reagents. However, Heptyl 4-(trifluoroacetyl)benzoate is also a toxic compound and should be handled with care.
Orientations Futures
There are several future directions for research on Heptyl 4-(trifluoroacetyl)benzoate. One area of research is the development of new drugs based on Heptyl 4-(trifluoroacetyl)benzoate. Another area of research is the synthesis of complex organic compounds using Heptyl 4-(trifluoroacetyl)benzoate as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate and its potential therapeutic applications.
Conclusion
In conclusion, Heptyl 4-(trifluoroacetyl)benzoate is a chemical compound that has gained attention in scientific research due to its unique properties. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis and has also been used in the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Heptyl 4-(trifluoroacetyl)benzoate involves the reaction of heptylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction yields Heptyl 4-(trifluoroacetyl)benzoate, which is a white crystalline solid with a melting point of 82-84°C.
Applications De Recherche Scientifique
Heptyl 4-(trifluoroacetyl)benzoate has been used in various scientific research applications, including the synthesis of organic compounds and the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis due to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has also been used in the development of new drugs, particularly in the field of cancer research.
Propriétés
Numéro CAS |
129476-47-7 |
|---|---|
Nom du produit |
Heptyl 4-(trifluoroacetyl)benzoate |
Formule moléculaire |
C16H19F3O3 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
Clé InChI |
CQFKNHZFYMLLPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
SMILES canonique |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



